molecular formula C15H14FNO3S B2747093 N-benzyl-2-(4-fluorophenyl)sulfonylacetamide CAS No. 895480-04-3

N-benzyl-2-(4-fluorophenyl)sulfonylacetamide

Cat. No. B2747093
CAS RN: 895480-04-3
M. Wt: 307.34
InChI Key: ITXQSSDVHSJKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(4-fluorophenyl)sulfonylacetamide” is a chemical compound with the molecular formula C15H14FNO3S . It has a molecular weight of 307.34 . This product is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to an acetamide group (CH3CONH-) that is sulfonylated with a 4-fluorophenyl group . For a detailed molecular structure, it’s recommended to refer to specialized chemical databases or software.

Scientific Research Applications

Fluoroalkylative Aryl Migration and Synthesis Applications One study discusses the use of fluorinated sulfinate salts for the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This demonstrates the compound's utility in facilitating complex organic reactions, opening pathways for synthesizing fluorinated molecules which are significant in pharmaceuticals and agrochemicals (He et al., 2015).

Cytotoxic Activity in Cancer Research Another study investigates sulfonamide derivatives, including those related to N-benzyl-2-(4-fluorophenyl)sulfonylacetamide, for their cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in developing new therapeutic agents for cancer treatment (Ghorab et al., 2015).

Material Science and Polymer Development Research in material science has leveraged similar compounds for synthesizing novel multiblock copolymers for proton exchange membranes. These materials exhibit enhanced water absorption and proton conductivity, crucial for fuel cell technology (Ghassemi et al., 2004).

Electrophilic Asymmetric Fluorination A method for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones showcases the application of related compounds in electrophilic asymmetric fluorination, highlighting their role in synthetic organic chemistry (Liu et al., 2000).

Fluorescent Probes for Biological Applications The development of fluorescent probes based on benzofurazan derivatives for detecting reactive oxygen species in cells illustrates the use of these compounds in creating sensitive tools for biological and chemical research (Sun et al., 2018).

Mechanism of Action

The mechanism of action of “N-benzyl-2-(4-fluorophenyl)sulfonylacetamide” is not available in the web search results . It’s important to note that the mechanism of action of a compound can depend on its intended use, which in this case is not specified .

properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQSSDVHSJKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327085
Record name N-benzyl-2-(4-fluorophenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

895480-04-3
Record name N-benzyl-2-(4-fluorophenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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